SL65.0155, chemically named 5-(8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenyl ethyl)-4-piperidinyl]-1,3,4-oxadiazol-2(3H)-one monohydrochloride, is a benzodioxanoxadiazolone derivative that has been identified as a promising drug candidate for the treatment of dementia. [, ] It exhibits high affinity for the 5-hydroxytryptamine4 (5-HT4) receptor, a G protein-coupled receptor involved in various physiological processes, including learning and memory. [, ]
SL65.0155 acts as a partial agonist at the 5-HT4 receptor. [, ] This means that it binds to the receptor and activates it, but to a lesser extent than the endogenous ligand, serotonin. [, ] Activation of the 5-HT4 receptor leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling pathways involved in learning and memory. [, ]
SL65.0155 has shown promising results in preclinical studies as a cognition-enhancing agent. [, ] It has demonstrated efficacy in several animal models of learning and memory, including the object recognition task, the linear maze task, and the water maze task. [, ] Notably, SL65.0155 exhibited a synergistic effect with the cholinesterase inhibitor rivastigmine, suggesting its potential as a combination therapy for dementia. [, ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2